Allethrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035180 | |
| Record name | Allethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1768 | |
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| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |
| Record name | ALLETHRINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |
| Record name | ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/47 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-cis,trans-Allethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLETHRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allethrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | d-ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
~4 °C | |
| Record name | ALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Stereochemistry of Bioallethrin
Classical Synthetic Routes to Bioallethrin (B1148691) and its Precursors
The traditional synthesis of biothis compound involves the esterification of two key precursors: chrysanthemic acid and allethrolone (B1665232). arkat-usa.orgtandfonline.com The synthesis of these precursors has been a significant focus of research.
One of the earliest successful syntheses of chrysanthemic acid was achieved by Staudinger and Ruzicka through the addition of ethyl diazoacetate to 2,5-dimethylhexa-2,4-diene, although this method resulted in a low yield of the (±)-cis-chrysanthemic acid. gla.ac.uk A more efficient route was later developed, which provided a 2:1 mixture of the (±)-trans- and (±)-cis- acids. gla.ac.uk A flexible and commercially viable synthesis of racemic chrysanthemic acid starts from 2-methylbut-3-yn-2-ol, which is derived from the inexpensive starting materials acetone (B3395972) and acetylene. gla.ac.uk
The synthesis of allethrolone has also seen various approaches. One method involves a ketal exchange between 2,2-dimethoxypropane (B42991) and allyl-acetylacetone. gla.ac.uk Another route to alcohol precursors for pyrethroids like This compound (B1665230) involves the selective reduction of prallethrolone's terminal triple bond. arkat-usa.org
The final step in classical biothis compound synthesis is the esterification of chrysanthemic acid with allethrolone. arkat-usa.orgtandfonline.com A common method involves converting the d-trans-chrysanthemic acid to its acid chloride using thionyl chloride, followed by reaction with the appropriate alcohol in the presence of a base like pyridine (B92270) to accept the hydrogen chloride byproduct. tandfonline.com
Enantioselective Synthesis of Biothis compound Isomers
Biothis compound itself is a partly enantiopure variant of this compound, consisting of a mixture of the (1R,trans;1R) and (1R,trans;1S) isomers in roughly a 1:1 ratio. nih.gov The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with the (1R)-configuration on the cyclopropane (B1198618) ring and the (S)-configuration on the alcohol moiety generally being the most active. arkat-usa.org This has driven the development of enantioselective synthetic methods to produce specific, highly active isomers.
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. nih.govchiralpedia.comacademie-sciences.fr This approach is highly efficient as a small amount of a chiral catalyst can produce a large quantity of the desired chiral product. academie-sciences.fr In the context of pyrethroid synthesis, asymmetric catalysis can be applied to create the chiral centers in both the chrysanthemic acid and allethrolone precursors. For instance, chiral catalysts can be designed to induce enantioselectivity in reactions like hydrogenation and cyclopropanation, which are key steps in the synthesis of these precursors. numberanalytics.com The design of these catalysts often involves creating a stereogenic environment around a metal center using chiral ligands. numberanalytics.com
Chiral Auxiliary Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method has been widely used in asymmetric synthesis. du.ac.in For example, a chiral auxiliary can be attached to an achiral precursor of chrysanthemic acid or allethrolone, and subsequent reactions are then directed by the stereochemistry of the auxiliary. du.ac.in Evans' oxazolidinones and Oppolzer's sultams are examples of well-known chiral auxiliaries that have been employed in various asymmetric reactions, including aldol (B89426) reactions and alkylations, which can be adapted for pyrethroid precursor synthesis. numberanalytics.comwikipedia.org
Biocatalytic Synthesis Pathways (e.g., Lipase-mediated transformations)
Biocatalysis employs enzymes to carry out chemical transformations. chiralpedia.commdpi.com Lipases (EC 3.1.1.3) are a particularly useful class of enzymes in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity. mdpi.comjmbfs.org They can function in both aqueous and non-aqueous environments, catalyzing hydrolysis as well as synthesis reactions like esterification and transesterification. jmbfs.org
In the synthesis of biothis compound, lipases can be used for the kinetic resolution of racemic mixtures of precursors. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. nih.gov Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a commonly used lipase for such transformations. nih.govresearchgate.net Lipase-mediated transesterification has been successfully used in the synthesis of various esters, demonstrating the potential for this technology in producing enantiomerically enriched pyrethroid precursors. researchgate.net
Optimization of Biothis compound Synthetic Yields and Purity
Optimizing the yield and purity of biothis compound is crucial for its commercial viability and efficacy. Various strategies have been employed to achieve this.
One approach involves the separation of stereoisomers. For instance, the trans and cis isomers of permethrinic acid, a related pyrethroid acid, can be separated by stirring in different solvents like benzene (B151609) and petroleum ether, followed by recrystallization. ucanr.edu Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, are also used to separate the various stereoisomers of this compound. researchgate.net
The table below summarizes some of the methods used for the purification and analysis of pyrethroid isomers.
Table 1: Methods for Purification and Analysis of Pyrethroid Isomers
| Method | Description | Application Example | Reference |
|---|---|---|---|
| Recrystallization | Separation of isomers based on differential solubility. | Separation of cis and trans isomers of permethrinic acid using benzene and petroleum ether. | ucanr.edu |
| Gas Chromatography (GC) | Separation of volatile isomers. | Separation of this compound isomers using a coupled column with a chiral stationary phase. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers using a chiral stationary phase. | Separation of biothis compound stereoisomers using cellulose-based chiral stationary phases. | researchgate.net |
Green Chemistry Principles in Biothis compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for achieving this goal. yale.eduacs.org
Several of these principles are relevant to the synthesis of biothis compound:
Prevention: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org This can be achieved by optimizing reactions to maximize yield and minimize byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often more atom-economical than stoichiometric ones. yale.edu
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. yale.eduacs.org While classical syntheses of pyrethroids often rely on petrochemical feedstocks, research into bio-based starting materials is an active area. gla.ac.uk
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.eduacs.org The use of asymmetric catalysis and biocatalysis in biothis compound synthesis aligns with this principle. nih.govmdpi.com
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.eduacs.org Pyrethroids are known to be susceptible to photodegradation, which contributes to their lower environmental persistence compared to older classes of insecticides. who.int
The application of biocatalysis, particularly with enzymes like lipases, is a significant step towards a greener synthesis of biothis compound. mdpi.com Enzymes operate under mild conditions, are biodegradable, and can reduce the need for protecting groups, thereby minimizing waste. nih.govacs.org
The table below lists some of the key compounds mentioned in this article.
Table 2: Compound Names
| Compound Name |
|---|
| (±)-cis-Chrysanthemic acid |
| (±)-trans-Chrysanthemic acid |
| 2,2-dimethoxypropane |
| 2,5-dimethylhexa-2,4-diene |
| 2-methylbut-3-yn-2-ol |
| Acetone |
| Acetylene |
| This compound |
| Allethrolone |
| Allyl-acetylacetone |
| Benzene |
| Biothis compound |
| Chrysanthemic acid |
| Ethyl diazoacetate |
| Permethrinic acid |
| Petroleum ether |
| Prallethrolone |
| Pyridine |
Synthesis of Novel Biothis compound Analogs and Derivatives for Structure-Activity Relationship Studies.
The development of novel analogs of biothis compound is a key strategy for understanding the structure-activity relationships (SAR) that govern its insecticidal potency. unl.ptresearchgate.net By systematically modifying the chemical structure of the parent compound, researchers can identify the key functional groups and stereochemical features essential for biological activity. researchgate.netresearchgate.net This knowledge facilitates the design of new synthetic pyrethroids with enhanced efficacy, greater photostability, or altered metabolic profiles. researchgate.netnih.gov The primary approaches for creating these derivatives involve the structural modification of the two main components of the biothis compound molecule: the alcohol moiety (allethrolone) and the acid moiety (chrysanthemic acid). nih.govresearchgate.net
Modification of the Alcohol Moiety.
The alcohol component of biothis compound, known as allethrolone, features an allyl group and a cyclopentenone ring, both of which are targets for synthetic modification to probe their role in insecticidal activity. researchgate.netresearchgate.net Research has focused on altering the substituents on the cyclopentenone ring to enhance biological performance and stability. researchgate.netsakura.ne.jp
One significant area of investigation involves modifying the 3-substituent of the rethronyl moiety. sakura.ne.jp For instance, analogs of (S)-biothis compound where the terminal propenyl group is altered have been synthesized to study their insecticidal activity and photostability. sakura.ne.jp A key synthetic strategy involves the ozonolysis of an allethronyl acetate (B1210297) intermediate to produce a key formylmethyl (B1220840) intermediate. sakura.ne.jp This aldehyde can then undergo a Wittig reaction with various phosphorus ylides to introduce new functional groups. sakura.ne.jp
Examples of such modifications include the synthesis of analogs with 3-(3,3-dihalo-2-propenyl) substituents. sakura.ne.jp Specifically, 3,3-dichloro, 3,3-dibromo, and 3,3-difluoro-2-propenyl analogs have been created. sakura.ne.jp Studies on the photostability of these compounds as thin films revealed that the nature of the 3-substituent significantly influences the rate of photoreaction. sakura.ne.jp The order of photodecomposition was found to be (Z)-2,4-pentadienyl > (Z)-2-butenyl or -pentenyl > 2-propenyl or 3,3-difluoro-2-propenyl > 3,3-dichloro- or 3,3-dibromo-2-propenyl. sakura.ne.jp
Another approach targets the sites on the molecule that are susceptible to metabolic oxidation by mixed-function oxidases (mfo) in insects and mammals. sakura.ne.jpjst.go.jp The alkenyl side chains in the allethrolone moiety are easily oxidized. jst.go.jp To counter this, fluorinated derivatives have been designed to block these metabolic pathways. sakura.ne.jp For example, 7'-fluorobiothis compound was synthesized from oxidized derivatives of the parent insecticide using diethylaminosulfur trifluoride to investigate if blocking this common metabolic site would enhance potency or residual activity. sakura.ne.jp
Furthermore, epoxy and hydroxy derivatives of (S)-biothis compound have been synthesized to mimic and study its metabolites. sakura.ne.jp The 2-methylpropenyl group of (S)-biothis compound can be selectively oxidized with agents like m-chloroperoxybenzoic acid (MCPBA) to yield the 7,8-epoxide. sakura.ne.jp These synthesized metabolites and their analogs are crucial for understanding the complete toxicological profile and mechanism of detoxification. sakura.ne.jpnih.gov
Modification of the Acid Moiety.
The acid portion of pyrethroids, chrysanthemic acid in the case of biothis compound, is a critical determinant of insecticidal activity and has been a major focus of synthetic modification. unl.ptnih.gov All-natural pyrethrins (B594832) possess a 1R, trans configuration in the acid moiety, a feature that is crucial for their insecticidal action. nih.gov Modifications aim to enhance stability and potency. unl.pt
Early synthetic work focused on creating new esters by reacting allethrolone with various cyclopropanecarboxylic acids other than chrysanthemic acid. researchgate.net For example, allethronyl esters of cyclopropanecarboxylic acids featuring a 3,4-methylenedioxyphenyl group on the cyclopropane ring were synthesized and tested for insecticidal activity against the common housefly. researchgate.net This demonstrated that significant structural changes to the acid component were possible while retaining toxicity. researchgate.net
A significant advancement in pyrethroid design was the introduction of halogen atoms into the acid moiety to improve photostability, a major drawback of natural pyrethrins. researchgate.net This led to the development of acids like permethric acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), which, when esterified with suitable alcohols, produced highly potent and more stable insecticides like permethrin. researchgate.net While not a direct biothis compound analog, the principle of modifying the isobutenyl side chain of chrysanthemic acid is a cornerstone of pyrethroid SAR studies. researchgate.netcabidigitallibrary.org
Metabolic studies of (S)-biothis compound show that the chrysanthemic acid moiety is extensively metabolized, with major oxidation products being cis-(E)- and trans-(E)-chrysanthemumdicarboxylic acid (CDCA). nih.gov The formation of these more polar, readily excreted metabolites represents a detoxification pathway. nih.govresearchgate.net Therefore, a key strategy in designing novel analogs is to synthesize acid moieties that are resistant to this oxidative metabolism. sakura.ne.jpresearchgate.net This can involve replacing the metabolically vulnerable methyl groups on the isobutenyl side chain with other chemical groups, such as halogens. researchgate.net
The synthesis of these novel acid analogs typically involves multi-step processes. For instance, new pyrethroid methyl esters containing an aromatic ring on the acid moiety have been synthesized starting from D-mannitol in a seven-step sequence. The final step involves reacting a synthesized aldehyde intermediate (methyl (1S, 3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate) with various aromatic phosphorus ylides to generate the desired vinyl-substituted acid, which can then be esterified.
Table of Mentioned Compounds
Molecular and Cellular Mechanisms of Action Excluding Mammalian/human Physiology Beyond Basic Receptor Interaction
Bioallethrin (B1148691) Interaction with Voltage-Gated Sodium Channels
Biothis compound, a type I pyrethroid insecticide, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membrane of arthropods. nih.govwikipedia.org These channels are crucial for the initiation and propagation of nerve impulses. nih.gov By modifying the function of these channels, biothis compound disrupts normal nerve signaling, leading to paralysis and death of the insect. wikipedia.orgnih.gov
Binding Sites and Allosteric Modulation
Pyrethroids like biothis compound bind to a specific receptor site on the alpha-subunit of the voltage-gated sodium channel. inchem.org This binding site is distinct from those of other neurotoxins such as tetrodotoxin (B1210768), batrachotoxin, and grayanotoxin. inchem.org The interaction is allosteric, meaning the binding of biothis compound to its site influences the channel's conformation and function without directly blocking the ion pore. google.com
The binding of pyrethroids to sodium channels is highly stereospecific. inchem.org Research suggests that different isomers of a pyrethroid can have varying biological activities. inchem.org For instance, biothis compound is a specific isomer of This compound (B1665230) that is produced separately due to its enhanced insecticidal potency. inchem.org Studies have proposed the existence of at least two pyrethroid receptor sites on the sodium channel, termed PyR1 and PyR2, located at the lipid-exposed interfaces between different domains of the channel protein. nih.gov
Effects on Channel Gating Kinetics
Biothis compound's interaction with voltage-gated sodium channels significantly alters their gating kinetics, which are the processes of channel opening (activation) and closing (inactivation). nih.govmedchemexpress.comchemsrc.com Pyrethroids, including biothis compound, bind to the sodium channels and delay their closure. inchem.org This prolonged opening of the channel allows for an extended influx of sodium ions into the neuron, resulting in a characteristic "sodium tail current". inchem.org
Specifically, biothis compound modifies the gating characteristics by slowing both the opening and closing of the sodium channel. nih.govdrugbank.com This leads to a delay in the repolarization of the nerve membrane and makes the neuron more susceptible to repetitive firing of action potentials. nih.govdrugbank.com At higher concentrations, the substantial sodium influx can cause complete depolarization of the nerve membrane, ultimately leading to a conduction block. inchem.org
The state-dependent modification of sodium channels by pyrethroids is a key aspect of their action. Some pyrethroids show a preference for binding to the open state of the channel, a phenomenon known as use-dependency. drugbank.com However, studies on rat Nav1.6 sodium channels have shown that the modification by S-biothis compound is not affected by repeated depolarization, suggesting it does not preferentially bind to open channels, unlike some other pyrethroids. drugbank.comnih.govalljournals.cn
Comparative Analysis with Other Pyrethroids
Pyrethroids are broadly classified into two types, Type I and Type II, based on their chemical structure and the resulting intoxication symptoms. Biothis compound is a Type I pyrethroid, which typically lacks an α-cyano group in its structure. wikipedia.org
The primary distinction in the mechanism of action between Type I and Type II pyrethroids lies in the duration of the sodium channel opening they induce. oup.com Type I pyrethroids, like biothis compound, cause a shorter prolongation of the sodium current compared to Type II pyrethroids, such as deltamethrin (B41696), which induce a much longer-lasting channel opening. oup.com This difference in channel modification kinetics is believed to underlie the different poisoning symptoms observed.
Furthermore, the state-dependence of channel modification varies among pyrethroids. For example, deltamethrin modification requires repeated channel activation (use-dependency), and tefluthrin (B143116) modification is significantly enhanced by it. In contrast, S-biothis compound modification is unaffected by repeated channel activation, indicating it can bind to the resting state of the channel as effectively as the open state. drugbank.comalljournals.cn This suggests that the pyrethroid receptor on resting and open channels may have different conformations with distinct structure-activity relationships. drugbank.com
Table 1: Comparative Effects of Pyrethroids on Sodium Channel Gating
| Feature | Biothis compound (Type I) | Deltamethrin (Type II) | Tefluthrin (Type II) |
|---|---|---|---|
| Duration of Sodium Current | Shorter prolongation | Longer prolongation | Intermediate prolongation |
| Use-Dependency | Unaffected by repeated activation drugbank.comalljournals.cn | Requires repeated activation drugbank.comalljournals.cn | Enhanced by repeated activation drugbank.comalljournals.cn |
| Binding Preference | Resting and open states drugbank.comnih.gov | Preferential binding to open state drugbank.com | Preferential binding to open state drugbank.com |
Neurophysiological Effects of Biothis compound in Arthropod Models
The molecular interactions of biothis compound with voltage-gated sodium channels translate into significant neurophysiological disturbances in arthropods, ultimately leading to their incapacitation and death.
Impact on Nerve Impulse Transmission
By prolonging the opening of sodium channels, biothis compound causes a sustained depolarization of the nerve membrane. inchem.orgresearchgate.net This disrupts the normal repolarization phase of the action potential, leading to repetitive firing of nerve impulses. nih.govinchem.org This hyperexcitation of the nervous system is a hallmark of pyrethroid poisoning. inchem.org
The continuous firing of neurons disrupts the coordinated transmission of signals throughout the insect's nervous system. researchgate.net This can manifest as tremors, uncoordinated movement, and eventually paralysis as the nerve cells are unable to return to their resting state to transmit further signals effectively. wikipedia.orgresearchgate.net At high concentrations, the profound membrane depolarization can lead to a complete block of nerve impulse conduction. inchem.org
Alterations in Synaptic Function
While the primary target of biothis compound is the voltage-gated sodium channel, the resulting cascade of events can indirectly affect other neuronal processes. The massive influx of sodium ions can alter the ionic gradients across the neuronal membrane, potentially impacting the function of other ion channels and transporters. Research has also suggested that some pyrethroids may have secondary effects on other targets, such as voltage-gated calcium and chloride channels, although the primary mechanism remains the disruption of sodium channel function. nih.gov
Table 2: Summary of Neurophysiological Effects of Biothis compound in Arthropods
| Effect | Description |
|---|---|
| Repetitive Nerve Firing | Prolonged sodium channel opening leads to uncontrolled, repetitive generation of action potentials. nih.govinchem.org |
| Membrane Depolarization | Sustained influx of sodium ions causes a persistent depolarization of the nerve membrane. inchem.orgresearchgate.net |
| Disrupted Impulse Transmission | The inability of neurons to repolarize properly hinders the normal propagation of nerve signals. researchgate.net |
| Excessive Neurotransmitter Release | Repetitive firing of presynaptic neurons leads to an over-release of neurotransmitters at the synapse. nih.gov |
| Paralysis | Ultimately, the sustained neuronal hyperexcitation and subsequent conduction block lead to paralysis of the insect. wikipedia.orgnih.gov |
Molecular Mechanisms of Pyrethroid Selectivity
The selective toxicity of pyrethroids, including biothis compound, between insects and mammals is a multifactorial phenomenon rooted in molecular and metabolic differences. A primary factor is the differential sensitivity of the primary target site, the voltage-gated sodium channels (VGSCs). nih.gov Direct comparisons have shown that insect sodium channel isoforms are significantly more sensitive to pyrethroids than their mammalian counterparts. nih.gov This heightened sensitivity in insects means that a much lower concentration of the insecticide is required to disrupt normal nerve function.
The interaction with sodium channels is highly stereospecific. inchem.org Pyrethroids bind to a receptor site on the alpha-subunit of the channel, altering its gating kinetics by slowing both activation and inactivation, which prolongs the open state of the channel. inchem.orgdrugbank.comiastate.edu This leads to membrane depolarization and repetitive firing in the nervous system, causing paralysis and death in insects. iastate.edunih.gov The binding site for pyrethroids is distinct from those of other neurotoxins like tetrodotoxin and local anesthetics. inchem.org
Metabolism also plays a crucial role in selectivity. While metabolism of biothis compound is primarily oxidative in both mammals and insects, mammals generally exhibit a much higher capacity for detoxification. nih.govsmolecule.com This rapid metabolic breakdown in mammals prevents the compound from reaching concentrations high enough to cause significant neurotoxicity, whereas in insects, the slower metabolism allows the toxin to persist and exert its effect on the nervous system. nih.gov The ester bond in biothis compound is highly resistant to hydrolysis, making oxidative pathways the main route of metabolism. nih.govsmolecule.com
Role of Auxiliary Proteins in Biothis compound Activity (e.g., Olfactory Co-receptors)
Beyond its well-established role as a neurotoxin acting on VGSCs, biothis compound's activity, particularly its spatial repellency, involves interactions with auxiliary proteins in the olfactory system of insects like the mosquito Aedes aegypti. nih.govnih.gov Research has demonstrated that biothis compound can activate specific olfactory receptor neurons (ORNs) in mosquito antennae. nih.govnih.gov This activation is a key component of its repellent effect.
A critical auxiliary protein in this process is the olfactory co-receptor, Orco. nih.govnih.gov Orco is an obligate co-receptor that forms a heteromeric, ligand-gated nonselective cation channel with a specific odorant receptor (Or) subunit. nih.govplos.org This Or-Orco complex is essential for Or-mediated odorant detection. nih.gov
Table 1: Research Findings on Biothis compound and Olfactory Co-receptor (Orco) Interaction
| Finding | Organism | Implication | Source(s) |
| Biothis compound elicits spatial repellency and activates specific olfactory receptor neurons. | Aedes aegypti | Demonstrates a mode of action beyond direct neurotoxicity, involving the olfactory system. | nih.gov, nih.gov |
| Biothis compound-induced repellency is significantly reduced in orco mutants. | Aedes aegypti | Confirms the essential role of the Orco co-receptor in mediating the repellent effects of biothis compound. | nih.gov, nih.gov |
| The repellency of biothis compound is likely due to the co-activation of both Or(s) and sodium channels. | Aedes aegypti | Suggests a dual-target mechanism for biothis compound's repellent action. | nih.gov, researchgate.net, iastate.edu |
Other Receptor Interactions (e.g., Calcium Channels, Kainate Receptors, ATPases, Phosphoinositol Breakdown)
While voltage-gated sodium channels are the primary target, biothis compound and other pyrethroids interact with several other receptor and enzyme systems. nih.gov
Calcium Channels Biothis compound interacts with voltage-gated calcium channels (VGCCs), which share structural similarities with VGSCs. drugbank.comnih.gov However, the effects can be complex and appear to be subtype-dependent. In some preparations, S-biothis compound has been shown to produce a small and transient increase in intracellular calcium ([Ca2+]i) in mouse neocortical neurons. drugbank.comnih.gov Conversely, other research using human embryonic kidney (HEK) cells demonstrated that this compound, an isomeric mixture containing biothis compound, potently blocks multiple types of mammalian VGCCs, including L-type, T-type, and P/Q-type channels. drugbank.comdrugbank.com This blockade occurred at concentrations similar to those affecting sodium channels. drugbank.com The mechanism of blockade involves an acceleration of inactivation kinetics and a hyperpolarizing shift in the voltage dependence of inactivation. drugbank.com
Kainate Receptors Some Type I pyrethroids have been reported to bind to kainate receptors, a type of ionotropic glutamate (B1630785) receptor. drugbank.comnih.gov Kainate receptors are ligand-gated ion channels that, when activated, can lead to an influx of calcium and sodium ions into neurons. researchgate.net While the interaction is noted for the class of Type I pyrethroids, specific, detailed mechanistic studies on the direct binding and functional modulation of kainate receptors by biothis compound are not extensively detailed in the provided sources. drugbank.comnih.gov
ATPases Biothis compound has been found to inhibit ATPase activity. nih.gov Specifically, it inhibits both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects, with a more pronounced effect on the sodium-calcium dependent hydrolysis. drugbank.comnih.gov In a study on rat brain synaptosomes and leukocyte membranes, S-biothis compound (esbiol) by itself did not significantly affect Ca(2+)-ATPase activity. nih.gov However, when combined with the synergist piperonyl butoxide (PBO), it caused a significant, potentiated inhibition of the enzyme's activity in both membrane types. nih.gov
Phosphoinositol Breakdown Type I pyrethroids, the class to which biothis compound belongs, may stimulate the breakdown of phosphoinositol in synaptoneurosomes. drugbank.comnih.govpharmaoffer.com This action was observed in studies with several Type I pyrethroids, which dose-dependently induced the formation of inositol-phosphate. This suggests an effect on intracellular signaling pathways, although the response for this compound was not inhibited by the sodium channel blocker tetrodotoxin, unlike the response for some Type II pyrethroids.
Table 2: Summary of Biothis compound's Other Receptor and Enzyme Interactions
| Target | Observed Effect(s) | System/Model | Source(s) |
| Voltage-Gated Calcium Channels (VGCCs) | - Small, transient increase in intracellular Ca2+- Potent blockade of L, T, and P/Q-type channels | - Mouse neocortical neurons- Human embryonic kidney (HEK) cells | drugbank.com, drugbank.com, nih.gov |
| Kainate Receptors | Binding by Type I pyrethroids has been reported. | General finding for Type I pyrethroids | drugbank.com, nih.gov |
| ATPases | - Inhibition of Na+/Ca2+ dependent and Mg2+/Ca2+ ATP hydrolysis- Potentiated inhibition of Ca(2+)-ATPase with PBO | - Insects- Rat brain synaptosomes and leukocyte membranes | drugbank.com, nih.gov, nih.gov |
| Phosphoinositol Breakdown | Stimulation of breakdown (as a Type I pyrethroid). | Synaptoneurosomes | drugbank.com, nih.gov, |
Biological Resistance to Bioallethrin
Mechanisms of Metabolic Resistance
Metabolic resistance is a primary defense mechanism in insects, involving the detoxification of insecticides by various enzyme systems before they can reach their target site in the nervous system. pesticidestewardship.orgpjoes.com This process is often mediated by the enhanced activity or overexpression of specific enzymes. pjoes.comnih.gov
Cytochrome P450 Monooxygenases (P450s)
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the metabolism of a wide array of foreign compounds, including pyrethroids. mdpi.comnih.gov P450-mediated resistance is a common and potent mechanism against pyrethroids. nih.govmdpi.com These enzymes detoxify bioallethrin (B1148691) and other pyrethroids through oxidative reactions. drugbank.com The overexpression of certain P450 genes is frequently associated with pyrethroid resistance. pnas.orgplantprotection.plpnas.org For instance, studies have shown that specific P450s, such as those from the CYP6 family, are significantly upregulated in pyrethroid-resistant insect strains. mdpi.commdpi.compnas.org This increased enzymatic activity leads to a faster breakdown of the insecticide, reducing its toxic impact. nih.gov In some cases, P450-mediated resistance can also confer cross-resistance to other classes of insecticides. mdpi.com
| P450 Gene Family | Associated Insect Group | Role in Pyrethroid Resistance |
| CYP6D1 | House flies (Musca domestica) | Overexpression linked to pyrethroid detoxification. mdpi.com |
| CYP6M2 | Mosquitoes (Anopheles gambiae) | Metabolizes pyrethroids, leading to resistance. mdpi.compnas.org |
| CYP6P9a/CYP6P9b | Mosquitoes (Anopheles funestus) | Upregulation is a major cause of pyrethroid resistance. pnas.org |
| CYP6B7 | Cotton Bollworm (Helicoverpa armigera) | Overexpression associated with resistance to pyrethroids. plantprotection.pl |
Esterases and Glutathione (B108866) S-Transferases (GSTs)
Esterases are another major group of detoxification enzymes that contribute to pyrethroid resistance. scienceasia.orgwsu.eduresearchgate.net They hydrolyze the ester bond present in many pyrethroid molecules, including biothis compound, rendering them non-toxic. frontiersin.orgmetabolomics.se Increased esterase activity has been documented in numerous pyrethroid-resistant insect populations. scienceasia.orgresearchgate.net This can be due to the amplification of esterase genes or mutations that enhance the catalytic efficiency of the enzyme. researchgate.net
Glutathione S-transferases (GSTs) are multifunctional enzymes involved in the detoxification of a variety of xenobiotics. researchgate.netresearchgate.net While their primary role in pyrethroid resistance was initially thought to be secondary, evidence now shows their direct involvement. researchgate.netresearchgate.netschweizerbart.de GSTs can metabolize pyrethroids and also protect against the oxidative stress induced by insecticide exposure. researchgate.netnih.gov Elevated GST activity has been observed in pyrethroid-resistant strains of various insects. researchgate.netresearchgate.net
| Enzyme Class | Mechanism of Action | Examples in Resistant Insects |
| Esterases | Hydrolysis of the pyrethroid ester bond. frontiersin.orgmetabolomics.se | Elevated activity in Anopheles albimanus and Frankliniella occidentalis. scienceasia.orgresearchgate.net |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to pyrethroids or their metabolites, and protect against oxidative stress. researchgate.netnih.gov | Increased activity in Periplaneta americana and Frankliniella occidentalis. researchgate.netschweizerbart.de |
Molecular Characterization of Resistance-Associated Genes
Advances in molecular biology have enabled the identification and characterization of the specific genes responsible for metabolic resistance. dokumen.pub Techniques such as polymerase chain reaction (PCR) and DNA sequencing are used to detect mutations and variations in the genes encoding detoxification enzymes. researchgate.net Studies have revealed that resistance is often linked to the upregulation of specific P450, esterase, and GST genes. mdpi.complantprotection.plschweizerbart.de For example, the overexpression of the CYP6B7 gene has been directly implicated in pyrethroid resistance in the cotton bollworm. plantprotection.pl Similarly, specific GSTs like PaGSTδ1 and PaGSTω1 have been shown to be involved in pyrethroid detoxification in the American cockroach. schweizerbart.de The identification of these resistance-associated genes is crucial for developing molecular diagnostics to monitor the spread of resistance in insect populations. researchgate.netmdpi.com
Mechanisms of Target-Site Insensitivity
Target-site insensitivity is another major mechanism of resistance where the molecular target of the insecticide is altered, reducing the binding affinity of the toxicant. pjoes.comnih.gov For biothis compound and other pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comoup.com
Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels
Pyrethroids act by binding to the VGSC, keeping them open for an extended period and causing nerve excitation, paralysis, and eventual death of the insect. mdpi.comoup.com Knockdown resistance (kdr) is a well-characterized mechanism of resistance caused by point mutations in the gene encoding the VGSC protein. mdpi.comresearchgate.netnih.gov These mutations alter the structure of the sodium channel, thereby reducing its sensitivity to pyrethroids. nih.gov A common kdr mutation involves the substitution of the amino acid leucine (B10760876) with phenylalanine or serine at position 1014 (L1014F/S) in the IIS6 segment of the sodium channel. oup.com Other mutations in different domains of the VGSC have also been identified and linked to pyrethroid resistance in various insect species. researchgate.netnih.gov
Super-kdr Mutations and Their Molecular Basis
In some highly resistant insect populations, additional mutations in the VGSC gene have been identified, leading to a phenomenon known as "super-kdr" resistance. researchgate.netplos.org These super-kdr mutations, when present in combination with the classical kdr mutation, can confer even higher levels of resistance to pyrethroids. researchgate.net An example of a super-kdr mutation is the M918T substitution, which, in conjunction with the L1014F mutation, significantly increases resistance levels in house flies. researchgate.netplos.org The presence of multiple mutations can have an additive or synergistic effect on the level of resistance. nih.gov The molecular basis of super-kdr highlights the ongoing evolutionary arms race between insects and the chemical insecticides used to control them.
| Resistance Type | Mutation Example(s) | Effect on Sodium Channel | Impact on Pyrethroid Susceptibility |
| kdr | L1014F, L1014S, V1016G oup.comresearchgate.netnih.gov | Reduces the binding affinity of pyrethroids. nih.gov | Confers moderate to high levels of resistance. researchgate.net |
| super-kdr | M918T + L1014F researchgate.netplos.org | Further alters the channel structure, significantly decreasing pyrethroid sensitivity. | Confers very high levels of resistance. researchgate.net |
Structural Biology of Mutated Sodium Channels
The primary target of biothis compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the initiation and propagation of action potentials in the nervous systems of insects. mdpi.com These channels are composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). mdpi.com Pyrethroids bind to the VGSC, forcing it to remain open for an extended period, which leads to nerve hyperexcitation, paralysis, and eventual death of the insect. mdpi.comwho.intresearchgate.net
Resistance to pyrethroids, often termed knockdown resistance (kdr), is primarily associated with non-synonymous point mutations in the para-type sodium channel gene. nih.govnih.gov These mutations result in conformational changes in the channel protein, which reduce its sensitivity to the insecticide. researchgate.net Computational modeling and experimental studies have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the insect sodium channel. Many of the kdr mutations are located within or near these sites, impairing pyrethroid binding. nih.gov
Several key mutations have been identified across various insect species that confer resistance to pyrethroids, including biothis compound. A classic kdr mutation is the substitution of Leucine to Phenylalanine (L1014F) in the S6 segment of domain II. liverpool.ac.uk Another significant mutation, often found in combination with others, is the Valine to Glycine substitution (V1016G). nih.gov
Studies on Aedes aegypti have revealed that the combination of S989P and V1016G mutations in the VGSC can confer variable levels of resistance to different pyrethroids. nih.gov Research on inactivation-deficient rat Nav1.6 sodium channels expressed in Xenopus oocytes has shown that the modification of the channel by S-biothis compound is not dependent on repeated channel activation, unlike other pyrethroids such as deltamethrin (B41696) and tefluthrin (B143116). nih.gov This suggests that S-biothis compound can bind to the channel in its resting state and that the pyrethroid receptor may adopt different conformations in closed and open states, which could be differentially affected by various mutations. nih.gov
Mutations can also indirectly affect pyrethroid sensitivity by altering the gating kinetics of the sodium channel. For instance, some kdr mutations enhance the closed-state inactivation of the channel, which could contribute to resistance as pyrethroids preferentially bind to the open state of the channel. who.int The complexity of resistance is further highlighted by the fact that some mutations may confer resistance to one type of pyrethroid but not another, or their effect can be modulated by the presence of other mutations in the same channel protein. researchgate.net
Behavioral Resistance Mechanisms
In addition to physiological resistance, insects have evolved behavioral mechanisms to avoid lethal contact with insecticides like biothis compound. mdpi.commdpi.com This form of resistance involves a modification in the insect's typical behavior to reduce exposure to a treated environment. mdpi.com
A significant behavioral resistance mechanism against volatile pyrethroids such as biothis compound is spatial repellency. nih.govcolab.ws Studies on Aedes aegypti have demonstrated that biothis compound can elicit non-contact repellency, causing mosquitoes to move away from the source of the chemical. nih.gov This response is believed to be a result of the dual action of biothis compound on both the olfactory system and the voltage-gated sodium channels. nih.govcolab.ws
Research has shown that biothis compound activates specific olfactory receptor neurons (ORNs) in the antennae of mosquitoes. nih.gov This olfactory stimulation contributes to the repellent effect. The repellency is significantly diminished in mosquitoes with a mutation in the Orco gene, which codes for an obligate olfactory co-receptor essential for the function of many odorant receptors. nih.gov
Furthermore, the repellent effect of biothis compound is also reduced in pyrethroid-resistant mosquitoes that possess kdr mutations in their sodium channels. nih.gov For example, in a pyrethroid-resistant strain of Aedes aegypti carrying the S989P and V1016G mutations, the repellency to biothis compound was lower than in susceptible strains. nih.govmdpi.com This indicates that the activation of sodium channels is also a component of the repellent action. However, the presence of these kdr mutations does not appear to impair the olfactory sensory response to biothis compound, suggesting that the two pathways contributing to repellency are distinct. nih.gov
The ability of some resistant insects to tolerate higher internal concentrations of an insecticide may allow them to remain in a treated area longer than susceptible individuals, potentially leading to a breakdown in the effectiveness of repellent-based control strategies. The evolution of such behavioral resistance can be influenced by the specific kdr mutations present in an insect population. For instance, Anopheles mosquitoes with the L1014F kdr mutation have shown a preference for hosts protected by insecticide-treated nets, a behavioral adaptation that could undermine vector control efforts. mdpi.com
Genetic Basis and Evolution of Biothis compound Resistance
The development of resistance to biothis compound in insect populations is an evolutionary process driven by the selection pressure exerted by the insecticide. This process involves the selection and increase in frequency of genes that confer a survival advantage in the presence of the chemical.
Population Genetics of Resistance Alleles
The primary genetic basis for resistance to biothis compound is the presence of mutations in the voltage-gated sodium channel (VGSC) gene, commonly referred to as kdr alleles. asu.edufrontiersin.org The frequency of these resistance alleles can vary significantly among different insect populations, reflecting the local history of insecticide use.
For example, in Musca domestica (housefly) populations from Jhang, Pakistan, a study found that 28.57% of the populations were homozygous resistant for the kdr allele, 28.57% were heterozygous, and 42.85% were homozygous susceptible. frontiersin.orgfrontiersin.org In Aedes aegypti populations in Londrina, Brazil, the frequency of the Val1016Ile kdr mutation was found to be 50%, while the Phe1534Cys mutation had a frequency of 48%. scielo.br In a more localized environment within the same city, these frequencies were even higher, at 57% and 62% respectively. scielo.br
The table below summarizes the frequencies of different kdr alleles in various insect populations as reported in selected studies.
| Insect Species | Location | kdr Allele(s) | Allele Frequency |
| Musca domestica | Jhang, Pakistan | kdr (general) | 28.57% (homozygous resistant) |
| Aedes aegypti | Londrina, Brazil | Val1016Ile | 50% |
| Aedes aegypti | Londrina, Brazil | Phe1534Cys | 48% |
| Aedes aegypti | Florida Keys, USA | V1016I | 11% - 42.5% (site dependent) |
| Aedes aegypti | Rio de Janeiro, Brazil | V1016I & F1534C | High frequencies in all populations |
| Aedes aegypti | Tapachula, Mexico | V1016I | 0.16 - 0.71 (site dependent) |
| Aedes aegypti | Tapachula, Mexico | F1534C | Approaching fixation at many sites (0.8 - 1.0) |
The maintenance of these resistance alleles in a population, even after the cessation of pyrethroid use, can be influenced by their fitness costs. Some kdr alleles may be associated with a negative fitness cost in the absence of insecticide pressure, leading to a decrease in their frequency over time. ajtmh.orgnih.govplos.org However, other factors such as continued domestic use of insecticides can help maintain high frequencies of resistance alleles. scielo.br
Gene Flow and Resistance Dissemination
Gene flow, the transfer of genetic material from one population to another, plays a crucial role in the spread of biothis compound resistance. The movement of resistant insects can rapidly introduce kdr alleles into previously susceptible populations. nih.gov
Studies on Aedes aegypti have shown that these mosquitoes can have high effective migration rates, with gene flow occurring between populations up to 150 km apart. nih.gov This movement is often facilitated by human transportation, such as the movement of containers with mosquito eggs or larvae. ajtmh.org This high rate of gene flow can lead to a widespread distribution of resistance alleles. ajtmh.org
However, the pattern of resistance is not always uniform across a region. Local selection pressures, such as the intensive use of pyrethroids in specific areas, can lead to significant variations in the frequency of resistance alleles among nearby populations, despite high gene flow. nih.gov For instance, in the Yucatan Peninsula of Mexico, despite evidence of extensive gene flow, the frequencies of kdr alleles in Aedes aegypti varied greatly among different collections, indicating that local evolution of resistance was a powerful force. nih.gov This creates a complex mosaic of susceptibility and resistance across the landscape.
The interplay between gene flow and local selection pressures shapes the geographic distribution of biothis compound resistance. While gene flow can homogenize populations, strong local selection can counteract this effect, leading to pockets of high resistance. nih.gov
Evolutionary Trajectories of Resistance
The evolution of resistance to biothis compound is not always a simple process of a single beneficial mutation sweeping through a population. Instead, it can follow complex and erratic evolutionary pathways. plos.org
Initially, a single kdr mutation may arise and increase in frequency under insecticide pressure. However, this initial resistance allele may carry a significant fitness cost in the absence of the insecticide. nih.govplos.orgplos.orgresearchgate.net This cost can manifest as reduced reproductive success, a shorter lifespan, or other detrimental effects.
Over time, additional mutations can occur. Some of these may be secondary mutations that compensate for the fitness costs of the primary resistance allele. plos.org In other cases, multiple resistance mutations can accumulate on the same genetic background, sometimes leading to even higher levels of resistance, a phenomenon known as "super-kdr". researchgate.net
The evolutionary trajectory can also involve more complex genetic events, such as gene duplication. For example, in the mosquito Culex pipiens, resistance to organophosphates has evolved through the duplication of the acetylcholinesterase gene (ace-1), where a duplicated haplotype carries both a resistant and a susceptible copy of the gene. mdpi.complos.org This allows the insect to maintain the function of the susceptible allele while benefiting from the resistance conferred by the mutated allele, thus mitigating the fitness costs. mdpi.complos.org While this specific example is for organophosphates, it illustrates the complex evolutionary pathways that can lead to high levels of insecticide resistance.
The continued use of pyrethroids selects for individuals carrying these advantageous genetic changes, leading to a population that is increasingly resistant to biothis compound over generations. asu.edu The specific evolutionary path taken by a population will depend on a variety of factors, including the genetic background of the population, the intensity of the selection pressure, and the presence of fitness costs associated with the resistance alleles. nih.govplos.orgresearchgate.net
Cross-Resistance Patterns with Other Insecticides
The development of resistance to biothis compound, particularly through target-site mutations in the voltage-gated sodium channel, can lead to cross-resistance to other insecticides that share the same mode of action. However, the patterns of cross-resistance can be complex and are not always predictable.
Insects with kdr mutations that confer resistance to biothis compound are often also resistant to other pyrethroids. For example, a study on a congenic strain of Aedes aegypti with the Vssc mutations S989P + V1016G found that this strain exhibited resistance to a wide range of 17 different pyrethroids. Another study on an Aedes aegypti strain with the 410L+1016I+1534C kdr allele showed resistance to 15 different insecticides that target the sodium channel, including a 6-fold resistance to biothis compound. researchgate.netnih.gov
Cross-resistance is not limited to the pyrethroid class. Since DDT also targets the sodium channel, kdr mutations often confer resistance to DDT as well. researchgate.net
Interestingly, resistance to one class of insecticide does not always confer resistance to another. A study on Anopheles albimanus selected for resistance to the carbamate (B1207046) insecticide propoxur (B1679652) found that the resistant strain was not cross-resistant to the pyrethroids biothis compound and bioresmethrin. who.intnih.gov This suggests that the mechanism of carbamate resistance in this strain was different from the kdr mutations that affect pyrethroid sensitivity. Similarly, a study on Spodoptera litura found correlations in resistance among several organophosphate and pyrethroid insecticides, suggesting some shared resistance mechanisms, but the patterns were not uniform across all compounds. researchgate.net
The table below provides a summary of observed cross-resistance patterns from selected studies.
| Insect Species | Primary Resistance | Cross-Resistant To | Not Cross-Resistant To |
| Aedes aegypti | Pyrethroids (kdr allele 410L+1016I+1534C) | Biothis compound, other pyrethroids, DDT | Not specified |
| Anopheles albimanus | Carbamates (propoxur) | Other carbamates, some organophosphates | Biothis compound, bioresmethrin |
| Spodoptera litura | Pyrethroids and Organophosphates | Various pyrethroids and organophosphates (variable) | Not specified |
These findings highlight the importance of understanding the specific resistance mechanisms present in a target population when designing insecticide resistance management strategies. The use of insecticides with different modes of action in rotation or as mosaics can help to mitigate the development of cross-resistance.
Environmental Fate and Ecotoxicological Implications Non Human Organisms
Environmental Persistence and Degradation Pathways
Bioallethrin (B1148691), a synthetic pyrethroid insecticide, is known for its relatively low persistence in the environment due to its susceptibility to various degradation processes. who.intherts.ac.uk It is unstable in the presence of light and air, and also under alkaline conditions. who.int The degradation of biothis compound involves both abiotic and biotic pathways, which transform the parent compound into less complex molecules. nih.gov
Biothis compound is susceptible to degradation by sunlight. who.intnih.gov When exposed as a thin film on a glass surface to a sunlamp, approximately 90% of This compound (B1665230) degraded within 8 hours. who.int S-Biothis compound also decomposes rapidly under similar sunlamp exposure. who.int
The primary photoreactions involved in the degradation of this compound, and by extension biothis compound, include:
Ester cleavage who.int
Di-pi-methane rearrangement who.int
Oxidation of the isobutenyl methyl group who.int
Epoxidation at the isobutenyl double bond who.int
Cis/trans-isomerization who.int
Major photodegradation products that have been identified include chrysanthemic acid (CA), a derivative of this compound hydroxylated at the isobutenyl methyl group, an epoxy derivative of this compound, and cyclopropylrethronyl chrysanthemate. who.int Another study identified dihydroxyallethrolone as a major photolysis product. regulations.gov
A study using photo-solid-phase microextraction (photo-SPME) followed by gas chromatography-mass spectrometry (GC-MS) investigated the UV photodegradation of this compound (as a mixture of stereoisomers). The study confirmed that this compound undergoes direct and efficient photolysis. researchgate.net
Table 1: Photodegradation of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time for 90% degradation (thin film on glass) | ~8 hours | who.int |
| Major Photoreactions | Ester cleavage, di-pi-methane rearrangement, oxidation, epoxidation, cis/trans-isomerization | who.int |
Microbial activity plays a significant role in the degradation of biothis compound in both soil and aquatic environments. nih.govredalyc.org Biothis compound is considered to be moderately persistent in soil. herts.ac.uk
Several microorganisms have been identified that can degrade pyrethroids, including this compound. nih.govfrontiersin.orgfrontiersin.org These microorganisms can utilize the pesticide as a source of carbon and nitrogen for their growth. frontiersin.orgnih.gov Fungi, in particular, can biotransform pesticides like biothis compound by making minor changes to the molecule, which detoxifies it and makes it available for further degradation by bacteria. redalyc.org For instance, the fungus Fusarium proliferatum has been shown to degrade this compound. nih.gov
The primary pathway for the microbial degradation of this compound is through the cleavage of the ester bond, which is followed by the degradation of the resulting five-carbon rings. researchgate.net The rate of biodegradation is influenced by environmental factors such as temperature, pH, moisture content, and the initial concentration of the pesticide. frontiersin.org
Besides photodegradation, biothis compound can also undergo abiotic degradation through hydrolysis, particularly under alkaline conditions. who.int The ester linkage in the biothis compound molecule is susceptible to hydrolysis, which breaks the molecule into its constituent acid and alcohol moieties. nih.gov One of the hydrolysis products identified is allethrolone (B1665232). regulations.gov However, it's noted that biothis compound is very resistant to hydrolysis of its ester group, with oxidation being the primary metabolic pathway. drugbank.comnih.gov
Pyrolysis, or decomposition at high temperatures, is another abiotic degradation process. This compound decomposes rapidly at temperatures over 400 °C. who.int
Microbial Biodegradation in Soil and Aquatic Environments.
Biothis compound Mobility and Distribution in Environmental Compartments
The movement and distribution of biothis compound in the environment are largely governed by its physical and chemical properties, such as its low aqueous solubility and its tendency to adsorb to soil particles. herts.ac.uk
Biothis compound is generally not expected to leach into groundwater. herts.ac.uk This is due to its strong adsorption to soil particles and its low water solubility. who.intherts.ac.uk The strong binding to soil limits its vertical movement through the soil profile with water. who.int Therefore, the potential for biothis compound to contaminate groundwater through leaching is considered to be low. herts.ac.uk
Pyrethroids, including biothis compound, are strongly adsorbed to soil and sediment particles. who.int This adsorption is a key factor in their environmental distribution, keeping them primarily in the upper layers of the soil and in sediments of aquatic systems. who.intresearchgate.net The organic matter content of the soil is a significant factor influencing the sorption of pyrethroids. researchgate.net Because of this strong adsorption, biothis compound has a low potential for mobility in most soils. regulations.gov
Table 2: Environmental Mobility and Distribution of Biothis compound
| Property | Finding | Reference |
|---|---|---|
| Leaching Potential | Not normally expected to leach to groundwater | herts.ac.uk |
| Adsorption | Strongly adsorbed on soil and sediments | who.int |
Volatilization from Surfaces
Biothis compound is considered a volatile compound. herts.ac.uk Its tendency to vaporize from surfaces is influenced by its physicochemical properties, including a vapor pressure of 43.9 mPa at 20°C and a Henry's Law constant of 2.89 Pa m³/mol at 25°C. herts.ac.uk When heated, biothis compound can vaporize without decomposition at 150°C. who.int However, it decomposes at temperatures exceeding 400°C, which can lead to the formation of irritating fumes. who.intilo.org
The volatilization of biothis compound is a key factor in its dissipation, especially in outdoor applications where it is released as an ultra-low volume spray. regulations.govprimaryinfo.com Once volatilized, it is expected to dissipate rapidly through degradation and dilution in the atmosphere. regulations.gov The relatively low water solubility of biothis compound (4.6 mg/L at 25°C) and its high octanol-water partition coefficient (log P of 4.68 to 4.7) indicate a tendency to partition from water to air and sorb to organic matter. herts.ac.uknih.govinchem.org While its Henry's Law constant suggests a potential for volatilization from water and moist soils, this can be mitigated by its strong adsorption to soil and sediment. who.int
Ecotoxicology in Non-Target Organisms
Biothis compound exhibits varying levels of toxicity to different non-target organisms, posing a significant risk to some species while being less harmful to others. amazonaws.comepa.govamazonaws.comregulations.govresearchgate.net
Effects on Aquatic Invertebrates and Fish
Biothis compound is highly toxic to aquatic life. amazonaws.comepa.govamazonaws.comregulations.govresearchgate.netlgcstandards.com The substance is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. amazonaws.comlgcstandards.comwefco-africa.co.za
Toxicity data reveals that fish are particularly sensitive, with 96-hour lethal concentration (LC50) values ranging from 9 to 90 µg/L. who.intamazonaws.com S-Biothis compound, a component of biothis compound, is noted as being the most toxic form to fish. who.intamazonaws.com The toxicity of biothis compound to fish is also influenced by temperature, with greater toxicity observed at cooler temperatures. inchem.org
Aquatic invertebrates are also highly susceptible. Technical this compound has been shown to be very highly toxic to freshwater aquatic invertebrates. epa.gov The 48-hour median effective concentration (EC50) for Daphnia magna is reported as 0.0356 mg/L. wefco-africa.co.za
Table 1: Acute Toxicity of Biothis compound to Aquatic Organisms
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Oncorhynchus kisutch (Coho salmon) | 96 hours | LC50 | 0.0094 | wefco-africa.co.za |
| Salmo gairdneri (Rainbow trout) | 96 hours | LC50 | 0.0097 | wefco-africa.co.za |
| Ictalurus punctatus (Channel catfish) | 96 hours | LC50 | 0.027 | wefco-africa.co.za |
| Fish (general) | 96 hours | LC50 | 0.0346 | lgcstandards.com |
| Daphnia magna | 48 hours | EC50 | 0.0356 | wefco-africa.co.za |
| Crustacean (general) | 48 hours | LC50 | 0.02 | lgcstandards.com |
| Crustacean (general) | 48 hours | EC50 | 0.03 | lgcstandards.com |
This table is interactive. Users can sort columns by clicking on the headers.
Impact on Terrestrial Arthropods (e.g., pollinators, beneficial insects)
Biothis compound is recognized as being highly toxic to honeybees. who.intamazonaws.com The median lethal dose (LD50) for honeybees is reported to be between 3 and 9 µ g/bee . who.intamazonaws.com However, at normal application rates, particularly for outdoor uses, the risk to bees is considered low due to rapid degradation and low residual toxicity. epa.govwikipedia.org The likelihood of bees being drawn into areas where repellents are used is also considered low. regulations.gov
Influence on Soil Microorganisms and Ecosystem Processes
Synthetic pyrethroids like biothis compound are generally degraded rapidly in soil. who.int The primary degradation processes are ester hydrolysis and oxidation. who.int Biothis compound is strongly adsorbed by soil and sediments, which limits its elution with water. who.int While specific data on the direct influence of biothis compound on soil microbial communities is limited, studies on the degradation of the related compound this compound by soil bacteria have been conducted. For instance, Bacillus megaterium strain HLJ7 has been shown to efficiently degrade this compound in soil, reducing its half-life significantly. nih.gov This suggests that soil microorganisms can play a role in the remediation of biothis compound-contaminated environments. nih.gov
Bioaccumulation and Biomagnification Potential in Food Webs
Biothis compound has a high octanol-water partition coefficient (log P ≈ 4.7), which suggests a potential for bioaccumulation. herts.ac.uknih.gov However, studies indicate that there is a low tendency for bioaccumulation in organisms. who.int This is attributed to the rapid metabolism and elimination of the compound in many species. amazonaws.com While some accumulation in fish tissue has been observed, it is considered moderate. amazonaws.com An estimated bioconcentration factor (BCF) of 203, along with data from the structurally similar pyrethrin 1, suggests that the potential for bioaccumulation is low due to relatively quick depuration and/or metabolism. regulations.gov
Metabolites and Their Environmental Significance
The degradation of biothis compound in the environment proceeds through several pathways, primarily ester hydrolysis and oxidation. who.int Photodegradation is also a significant process, with sunlight rapidly breaking down the compound. amazonaws.com
The major degradation products of allethrins include chrysanthemic acid and allethrolone. amazonaws.com Further pyrolysis of allethrolone can form 2-allyl-3-methylcyclopenta-2-ene-1,4-dione. who.int Photoreactions can lead to ester cleavage and the formation of various oxidized derivatives. amazonaws.com
Identification of Environmental Metabolites
The degradation of biothis compound in the environment is influenced by factors such as sunlight, soil type, and microbial activity. oup.com Major degradation pathways include photodegradation, hydrolysis, and microbial metabolism. who.intregulations.gov
Photodegradation: When exposed to sunlight, biothis compound degrades rapidly. who.int The primary photoreactions involve:
Ester cleavage who.intamazonaws.com
Oxidation at the isobutenyl methyl group who.int
Epoxidation at the isobutenyl double bond who.int
Cis/trans-isomerization who.int
Major photolytic degradation products identified include chrysanthemic acid (CA), allethrolone, and pyrocin. who.intamazonaws.com Other identified products are the 3-(2-hydroxymethyl) or 3-(1-epoxy) derivatives of this compound and cyclopropylrethronyl chrysanthemate. who.int
Hydrolysis: Biothis compound is stable to hydrolysis at acidic and neutral pH (pH 5 and 7). regulations.gov However, under alkaline conditions (pH 9), it undergoes relatively rapid hydrolysis with a half-life of 4.3 days. regulations.gov This process leads to the formation of chrysanthemic acid and other unidentified degradation products. regulations.gov
Microbial Metabolism: In soil, aerobic metabolism is a significant degradation pathway for biothis compound. regulations.gov While specific microbial metabolites of biothis compound are not extensively detailed in the provided search results, the general metabolism of pyrethroids in soil involves ester hydrolysis and oxidation at various points on the molecule. who.int Studies on the related compound this compound have shown that soil fungi can effectively degrade it, with ester cleavage being a primary step. nih.gov One study identified a fungus, Fusarium proliferatum, capable of completely degrading this compound. nih.gov The degradation of pyrethroids like biothis compound in soil can lead to the formation of cyclopropane (B1198618) acid and 3-phenoxybenzyl alcohol, although the latter is not a component of biothis compound's structure. oup.com
A study on the metabolism of (S)-biothis compound in humans, which can provide insights into potential environmental breakdown, identified cis-(E)- and trans-(E)-chrysanthemumdicarboxylic acid (CDCA) as major oxidation products of chrysanthemic acid. nih.gov
The following table summarizes the identified environmental metabolites of biothis compound.
Table 1: Identified Environmental Metabolites of Biothis compound
| Degradation Pathway | Metabolite Name | Chemical Moiety |
|---|---|---|
| Photodegradation | Chrysanthemic acid (CA) | Acid |
| Allethrolone | Alcohol | |
| Pyrocin | - | |
| 3-(2-hydroxymethyl) derivative of this compound | Alcohol | |
| 3-(1-epoxy) derivative of this compound | Epoxide | |
| Cyclopropylrethronyl chrysanthemate | Ester | |
| Hydrolysis (alkaline) | Chrysanthemic acid | Acid |
| Metabolism (general pyrethroid) | Chrysanthemum dicarboxylic acid | Dicarboxylic Acid |
Ecotoxicity of Degradation Products
While biothis compound itself is very toxic to aquatic life, the ecotoxicity of its degradation products is generally considered to be lower. who.intnih.gov The process of metabolism and environmental degradation is widely accepted to result in compounds with little or no demonstrable toxicity. nih.gov However, the formation of reactive or toxic intermediates cannot be entirely ruled out. nih.gov
Information on the specific ecotoxicity of individual biothis compound metabolites is limited. However, some general findings and data on related compounds provide insights:
General Trend: For pyrethroids, metabolites are typically less toxic than the parent compounds. researchgate.net Ester cleavage is a key detoxification step. oup.com
Toxicity to Aquatic Organisms: While biothis compound is highly toxic to fish and aquatic invertebrates, its degradation products are generally less harmful. who.intwikipedia.org For instance, the parent compound biothis compound has a 96-hour LC50 for fish ranging from 9 to 90 µg/L. who.int In contrast, studies on metabolites of another pyrethroid, metofluthrin, showed they were significantly less toxic to fish and daphnids. researchgate.net
Endocrine Activity: Some degradation products of pyrethroids have been shown to possess endocrine-disrupting activities. A study found that 3-phenoxybenzyl alcohol, a degradation product of some pyrethroids (though not directly of biothis compound), had both estrogenic and antiandrogenic activity, with potencies greater than the parent compound permethrin. oup.com Biothis compound itself has shown antiestrogenic and antiandrogenic activity. oup.comresearchgate.net It is plausible that some of its degradation products could also interact with hormone receptors.
The following interactive table presents available ecotoxicity data for biothis compound, providing a baseline for comparison, although specific data for its degradation products are scarce.
Table 2: Ecotoxicity of Biothis compound (Parent Compound)
| Organism | Endpoint | Value (µg/L) | Source |
|---|---|---|---|
| Coho salmon | 96-hr LC50 | 22.2 | inchem.org |
| Steelhead trout | 96-hr LC50 | 17.5 | inchem.org |
| Channel catfish | 96-hr LC50 | >30.1 | inchem.org |
| Fish (general) | 96-hr LC50 | 9 - 90 | who.int |
| Daphnia | LC50 | 150 - 50,000 | who.int |
| Aquatic insect larvae | LC50 | 150 - 50,000 | who.int |
| Green algae (R/S-biothis compound) | EC50 | 1100 | researchgate.net |
Advanced Research Methodologies and Future Directions
Omics Approaches in Bioallethrin (B1148691) Research
"Omics" technologies, including transcriptomics, proteomics, and metabolomics, offer a systems-level view of the biological impacts of biothis compound. These approaches are pivotal in understanding the complex interplay between the insecticide and biological systems, particularly in the context of insecticide resistance and environmental toxicology. frontiersin.orgresearchgate.net Future research directions point towards the integration of these omics platforms for a more holistic understanding of biothis compound's effects. frontiersin.org
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has become a cornerstone in elucidating the molecular basis of insecticide resistance. In insects, resistance to pyrethroids like biothis compound is often metabolic, involving the overexpression of detoxification enzymes. pjoes.comresearchgate.net Transcriptomic studies, frequently employing RNA sequencing (RNA-Seq), allow for a global analysis of gene expression changes in resistant insect populations compared to susceptible ones.
Research on various insect vectors has consistently shown that resistance to pyrethroids is linked to the upregulation of genes encoding several key enzyme families: pjoes.combiorxiv.orgnih.gov
Cytochrome P450 monooxygenases (P450s): This is the most frequently implicated enzyme family in metabolic resistance to pyrethroids. researchgate.netnih.gov Transcriptomic analyses have identified specific P450 genes, such as CYP6M2 and CYP9K1, that are significantly overexpressed in resistant mosquito strains and are known to metabolize pyrethroids. biorxiv.orgnih.gov
Glutathione (B108866) S-transferases (GSTs): These enzymes are involved in the detoxification of a wide range of xenobiotics, and their overexpression is a common resistance mechanism. nih.gov
Esterases (Est): These hydrolases can break down the ester bond present in pyrethroids, rendering them non-toxic. pjoes.com
By comparing the transcriptomes of resistant and susceptible insect populations, researchers can identify not only known resistance-associated genes but also novel candidate genes and regulatory pathways. biorxiv.orgnih.gov This information is critical for developing new strategies to manage and monitor the spread of insecticide resistance in pest populations. nih.gov
Proteomics focuses on the large-scale study of proteins, their structures, and their functions within a biological system. In biothis compound research, proteomics provides direct evidence of the proteins that interact with the insecticide and the changes in protein expression associated with exposure and resistance. Techniques like mass spectrometry-based proteomics are used to identify and quantify thousands of proteins from a single sample. ethz.ch
Key applications of proteomics in this context include:
Identifying Protein Targets: While the primary target of pyrethroids is the voltage-gated sodium channel, proteomics can help identify other potential off-target protein interactions. researchgate.netiastate.edu For example, studies have investigated the interaction between biothis compound and human hemoglobin, revealing that the insecticide can form a stable complex with the protein, potentially altering its structure and function. researchgate.net
Quantifying Metabolic Enzymes: Proteomics can confirm whether the upregulation of detoxification genes observed in transcriptomic studies translates to increased levels of the corresponding enzymes (e.g., P450s, GSTs). mdpi.commdpi.com This is crucial because protein levels are often more directly related to metabolic capacity than mRNA levels.
Investigating Post-Translational Modifications (PTMs): PTMs like phosphorylation and acetylation can modulate the activity of metabolic enzymes and other proteins. mdpi.com Proteomic approaches can map these modifications, providing deeper insights into the regulatory mechanisms that are activated in response to insecticide exposure. mdpi.com
By combining proteomic data with other omics data, researchers can build more comprehensive models of how organisms respond to biothis compound at a molecular level. mdpi.comchildrenshospital.org
Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological or environmental sample. mdpi.com This approach provides a functional readout of cellular activity and is highly sensitive to physiological perturbations caused by chemical exposure. mdpi.com In the context of biothis compound, metabolomics is a powerful tool for studying its environmental degradation and its metabolic effects on non-target organisms.
Metabolomic studies can:
Identify Degradation Products: By analyzing samples from soil, water, or microbial cultures exposed to biothis compound, metabolomics can identify the various metabolites formed during its breakdown. This helps to elucidate the complete degradation pathway and assess the potential persistence or toxicity of the resulting products. frontiersin.orgpic.int
Discover Biomarkers of Exposure and Effect: Exposure to biothis compound can cause distinct changes in the metabolic profiles of organisms. oup.com A study using high-resolution mass spectrometry on bile samples from patients with primary sclerosing cholangitis identified an association between the presence of biothis compound and alterations in glycan degradation pathways. oup.com Such altered metabolic pathways can serve as biomarkers to assess environmental exposure and its biological consequences. mdpi.com
Elucidate Mechanisms of Toxicity: By identifying the metabolic pathways most affected by biothis compound, such as those related to amino acid, carbohydrate, and energy metabolism, researchers can better understand its mechanisms of toxicity in non-target species. mdpi.comoup.com
The integration of metabolomics with other omics technologies is expected to provide a more complete picture of the environmental impact of biothis compound. mdpi.com
Proteomics of Target Interactions and Metabolic Enzymes.
Advanced Spectroscopic and Chromatographic Techniques for Biothis compound Analysis in Complex Matrices
The detection and quantification of biothis compound in complex matrices such as food, water, and biological tissues require highly sensitive and selective analytical methods. nih.govshimadzu.eu Modern chromatographic and spectroscopic techniques, particularly when coupled, provide the necessary performance to meet the low detection limits required by regulatory bodies. researchgate.netresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a premier technique for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are thermally unstable. nih.govbrieflands.comwikipedia.org The method combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. wikipedia.orgnih.gov
LC-MS/MS methods are routinely used for the multi-residue analysis of pesticides, including biothis compound, in various complex samples. researchgate.netthermofisher.com The triple quadrupole mass spectrometer, often operated in the multiple reaction monitoring (MRM) mode, allows for highly selective quantification by monitoring specific precursor-to-product ion transitions for each analyte. brieflands.comca.gov This minimizes interference from the sample matrix, which is a common challenge in trace analysis. shimadzu.eunih.gov Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by direct injection into the LC-MS/MS system. nih.govresearchgate.net
The table below summarizes the performance of various LC-MS/MS methods for the analysis of biothis compound and other pesticides in different matrices.
Table 1: Examples of LC-MS/MS Methods for Pesticide Analysis Including Biothis compound
| Matrix | Number of Pesticides Analyzed | Sample Preparation | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Wine | >400 | Direct 1 µL injection | Not specified | Not specified | ≤0.5 µg/kg for Biothis compound | thermofisher.com |
| Rice | 108 | QuEChERS | >0.990 | 72 - 117 | 0.018 - 0.199 mg/kg | nih.govbrieflands.com |
| Drinking Water | Not specified | Lyophilization | Not specified | 92 - 104 | 6 - 38 ng/L (for various pesticides) | scirp.org |
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds like biothis compound. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before being detected by the mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification based on the compound's mass spectrum and retention time. nih.govrestek.com
GC-MS has been successfully applied to quantify biothis compound in a diverse range of complex matrices. For instance, it has been used to detect biothis compound in meconium samples, in human urine to monitor exposure, and in botanical ingredients to ensure product safety. nih.govnih.govgcms.cz The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of ultra-low levels of pesticides in challenging matrices like baby food. restek.comthermofisher.com The QuEChERS method is also a common sample preparation technique for GC-MS analysis. gcms.czresearchgate.net
The table below presents findings from various studies utilizing GC-MS for biothis compound analysis.
Table 2: Examples of GC-MS and GC-MS/MS Methods for Biothis compound Analysis
| Matrix | Analytical Technique | Sample Preparation | Key Findings | Reference |
|---|---|---|---|---|
| Human Urine | GC-MS | Extraction | Developed for identification and quantitation of biothis compound metabolites. LOQ was 10 µg/L for trans-(E)-CDCA. | nih.gov |
| Meconium | GC-MS | Extraction | Biothis compound was detected in 0.60% of samples from infants in the Philippines. | nih.gov |
| Botanical Ingredients (Ginseng) | GC-MS/MS | Modified QuEChERS | Method covers over 200 pesticides with a 30-minute run time. 85% of compounds showed good recovery (70-120%). | gcms.cz |
| Baby Food | GC-MS/MS | QuEChERS | Instrument Detection Limits (IDLs) for biothis compound were ~2.0 pg on-column. | thermofisher.com |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules, making it invaluable for identifying the metabolites of compounds like Biothis compound. While specific studies detailing the NMR-based structural elucidation of Biothis compound metabolites are not extensively published, the methodology has been widely applied to other pyrethroids, demonstrating its utility in this area. nih.govfrontiersin.org For instance, 1H NMR spectroscopy has been effectively used in metabonomic investigations to analyze the biochemical composition of urine and serum samples from rats exposed to pyrethroids like deltamethrin (B41696) and permethrin. nih.gov These studies identify changes in endogenous metabolites and can reveal the metabolic pathways perturbed by the insecticide. nih.gov
The technique is non-destructive and highly reproducible, allowing for the quantification of metabolites without the need for reference compounds or calibration curves, which is a significant advantage in clinical metabolomics. frontiersin.orgnih.gov For fluorinated pyrethroids, ¹⁹F NMR offers a sensitive and selective method for tracking the degradation pathways and identifying fluorine-containing metabolites. researchgate.net By comparing the NMR spectra of samples from exposed organisms to reference spectra, researchers can identify and quantify the breakdown products, providing crucial insights into the toxicology and metabolic fate of the parent compound. nih.gov
Immunoassay Techniques (e.g., ELISA, RIA)
Immunoassay techniques offer sensitive, rapid, and cost-effective methods for detecting and quantifying pyrethroids like Biothis compound in various samples. koreascience.kr These methods are based on the specific binding between an antibody and the target antigen (in this case, Biothis compound or its derivatives).
Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for S-Biothis compound. rsc.orgcapes.gov.br In a typical indirect competitive ELISA, a hapten-protein conjugate (e.g., hapten-ovalbumin) is coated onto a microplate. rsc.org A sample containing Biothis compound is then incubated with a specific polyclonal antibody, and this mixture is added to the plate. The free Biothis compound in the sample competes with the coated hapten for binding to the limited number of antibody sites. The amount of antibody bound to the plate, detected by a secondary enzyme-linked antibody and a chromogenic substrate, is inversely proportional to the concentration of Biothis compound in the sample. koreascience.kr
Research has demonstrated the development of highly sensitive and stereoselective ELISAs for S-Biothis compound, with very low cross-reactivity to other pyrethroids. rsc.org These assays have been optimized and successfully applied to the analysis of Biothis compound in environmental samples like water and dust, with results showing good correlation with traditional gas chromatography (GC) methods. researchgate.netnih.gov
| ELISA Parameter | Reported Value | Source |
| Assay Type | Indirect Competitive | rsc.org |
| Target Analyte | S-Biothis compound | rsc.org |
| Half-maximal Inhibition (IC50) | 0.089 µg/mL | rsc.orgcapes.gov.br |
| Limit of Detection (LOD) | 0.0025 µg/mL | rsc.orgcapes.gov.br |
| Sample Recovery (Water/Dust) | 90.7% to 111.7% | rsc.org |
Radioimmunoassay (RIA) is another immunochemical method with potential for Biothis compound analysis. Though less common now than ELISA, early research demonstrated the feasibility of developing a stereoselective RIA for S-Biothis compound. ucanr.eduwho.int This technique involves synthesizing a radiolabeled version of the analyte and using it in a competitive binding assay, similar to ELISA, but with radioactivity as the detection signal. ucanr.edu
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for studying Biothis compound at the molecular level. ncats.io These in silico approaches provide insights into its structure, properties, and interactions with biological targets, complementing experimental data. tandfonline.comnih.gov Techniques such as calculating the relaxed potential energy surface using methods like Parametric Model 6 (PM6) have been used to understand the molecular geometry of Biothis compound. conicet.gov.ar These computational studies help in understanding how Biothis compound interacts with other molecules, such as its inclusion in β-cyclodextrin, which can be a method to enhance its degradation in an environmentally friendly manner. conicet.gov.ar
Docking Studies of Biothis compound-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. jpionline.org This method is widely used to study the interaction between insecticides like Biothis compound and their biological receptor sites. Docking simulations can forecast the optimal conformation and estimate the binding affinity, often expressed as binding energy. tandfonline.comnih.govjpionline.org
Studies have used docking to investigate the interaction of Biothis compound with non-target proteins, such as human hemoglobin. tandfonline.comnih.gov These in silico analyses confirmed the formation of a stable Biothis compound-hemoglobin complex with a calculated binding energy of -7.3 kcal/mol, suggesting that the interaction primarily affects the microenvironment of tyrosine amino acid residues. tandfonline.comnih.govresearchgate.net Other research has explored the docking of Biothis compound to the human serotonin (B10506) receptor. nih.gov The primary target of Biothis compound, the voltage-gated sodium channel, is also a key subject of docking studies to understand the molecular basis of its insecticidal activity and to identify specific amino acid residues involved in binding. nih.govekb.eg
| Docking Study | Target Receptor | Binding Energy (kcal/mol) | Key Finding | Source |
| Biothis compound Interaction | Human Hemoglobin | -7.3 | Formation of a stable complex, affecting tyrosine residues. | tandfonline.comnih.gov |
| Pyrethroid Interaction | Voltage-Gated Sodium Channel | Not specified | Identification of potential binding sites and interacting amino acids. | ekb.egresearchgate.net |
Molecular Dynamics Simulations of Sodium Channel Modulation
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and conformational changes of proteins and ligands over time. nih.gov This technique is crucial for understanding how Biothis compound modulates the function of its primary target, the voltage-gated sodium channel. nih.gov Pyrethroids are known to modify the gating kinetics of these channels, slowing their activation and inactivation and causing prolonged channel opening. nih.govmedchemexpress.comnih.gov
MD simulations have been employed in studies of a diverse set of pyrethroids, including Biothis compound, to sample their accessible conformations. nih.gov This conformational sampling, combined with cluster analysis, helps identify common spatial arrangements that may represent the "active" conformation, or pharmacophore, responsible for insecticidal activity. nih.gov Such simulations have pointed towards an extended conformation around the ester linkage as a putative pharmacophore for pyrethroids. nih.gov MD simulations have also been used to confirm the stability of the Biothis compound-hemoglobin complex predicted by docking studies, providing insights into the energy dynamics of the binding reaction. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For insecticides like Biothis compound, QSAR helps to identify the key molecular features (descriptors) that determine insecticidal potency.
A significant QSAR study was conducted on a structurally diverse set of 41 pyrethroid insecticides, which included Biothis compound. nih.gov This research used molecular dynamics and hierarchical cluster analysis to characterize the accessible conformations of each compound. nih.gov By identifying a common conformation present in the vast majority of the active structures, the study proposed a putative pharmacophore for insecticidal action. ncats.ionih.govsigmaaldrich.com This approach represents a significant improvement over previous methods by using a more robust force field (CHARMM) and an advanced method of conformational sampling. nih.gov Such models are invaluable for designing new, more effective pyrethroid insecticides.
Development of Novel Biothis compound Derivatives with Enhanced Biological Activity or Reduced Environmental Impact
The history of pyrethroids is one of continuous development aimed at improving upon the properties of the natural insecticides, pyrethrins (B594832), which are derived from Chrysanthemum flowers. greenpesty.com.auinchem.org While effective, natural pyrethrins are rapidly decomposed by light, limiting their agricultural use. inchem.orgfrontiersin.org
The synthesis of This compound (B1665230) in 1949, and subsequently its more potent isomer Biothis compound, marked the first generation of synthetic pyrethroids. inchem.orgfrontiersin.orgnih.gov These compounds were more active than natural pyrethrum but still possessed limited stability in sunlight. frontiersin.orgwikipedia.org This led to the development of second-generation pyrethroids (e.g., permethrin, cypermethrin) and third-generation compounds (e.g., deltamethrin), which incorporated structural modifications like dichlorovinyl groups or an alpha-cyano group. inchem.orgwikipedia.orgmdpi.com These changes significantly increased photostability and insecticidal potency, making them suitable for broad agricultural applications. mdpi.commontana.edu
Current and future research focuses on several key areas:
Enhanced Efficacy: Synthesizing novel analogues that are more potent against a wider range of insect pests, particularly those that have developed resistance to existing pyrethroids.
Improved Selectivity: Designing derivatives that are highly toxic to target insects but have minimal toxicity to non-target organisms such as mammals, fish, and beneficial insects like bees. montana.edu
Reduced Environmental Impact: Creating compounds that are more readily biodegradable and less persistent in the environment. greenpesty.com.au An alternative approach involves using formulations, such as inclusion complexes with β-cyclodextrin, to provide a more environmentally friendly medium for the degradation of existing compounds like Biothis compound. conicet.gov.ar
The goal of this ongoing research is to balance high insecticidal efficacy with improved safety profiles and environmental sustainability, ensuring the continued utility of pyrethroids in pest management. mdpi.com
Ecological Risk Assessment Methodologies for Biothis compound
The ecological risk assessment of biothis compound, a synthetic pyrethroid insecticide, employs a tiered approach to evaluate its potential harm to non-target organisms and ecosystems. ncsu.edu This process integrates data on the chemical's environmental fate, its toxicity to a range of species, and potential exposure levels.
Methodologies for assessing the ecological risk of biothis compound often begin with standardized laboratory tests to determine acute and chronic toxicity to various organisms. ncsu.edu These initial tiers provide baseline data on the chemical's potency. For instance, biothis compound is recognized as being highly toxic to fish and aquatic invertebrates. inchem.orgepa.govwho.int Data from such studies, including LC50 (the concentration lethal to 50% of a test population) values, are crucial for initial risk characterization. who.int The toxicity of biothis compound to fish can be influenced by temperature, with higher toxicity observed in cooler water. inchem.orgrjlbpcs.com
If initial assessments indicate a potential for risk, higher-tier studies are conducted under more realistic environmental conditions. ncsu.edu These can include mesocosm or field studies that examine the effects of biothis compound on entire communities of organisms and ecosystem processes. ncsu.edu Such studies are designed to refine the understanding of exposure and effects in a more complex and environmentally relevant setting. ncsu.edu
A significant challenge in the ecological risk assessment of biothis compound is the lack of comprehensive data in several key areas. epa.govepa.gov Regulatory bodies have identified major data gaps concerning its environmental fate and the potential exposure of non-target organisms. epa.govepa.gov To address this, further studies are often required, such as those investigating its degradation in soil and water, and its potential for bioaccumulation. epa.govwho.int
Weight-of-evidence approaches are also integral to the risk assessment process. ncsu.edu This involves synthesizing information from various sources, including laboratory toxicity data, field studies, and environmental monitoring, to form a comprehensive picture of the potential risks. ncsu.edu
The following table outlines key parameters and findings from ecological risk assessments of biothis compound:
| Parameter | Finding | Significance in Risk Assessment |
| Aquatic Toxicity | Highly toxic to both coldwater and warmwater fish species. inchem.orgepa.govepa.gov Very highly toxic to freshwater aquatic invertebrates. epa.gov | Indicates a high potential for adverse effects in aquatic ecosystems, necessitating protective measures and further investigation. |
| Avian Toxicity | Practically nontoxic to waterfowl in acute studies and practically nontoxic to slightly toxic to birds in subacute studies. epa.gov | Suggests a lower direct risk to bird populations compared to aquatic organisms. |
| Toxicity to Honey Bees | Considered to be nontoxic to moderately toxic. epa.gov | Due to low outdoor use rates, significant mortality is not expected even with direct application. epa.gov |
| Environmental Persistence | Moderately persistent in soil and potentially persistent in water under certain conditions. herts.ac.uk | Highlights the need to understand its degradation pathways and potential for long-term environmental presence. |
| Groundwater Contamination | Inadequate data available to fully assess the potential for groundwater contamination. epa.govepa.gov | Represents a significant data gap that requires further research to ensure the protection of groundwater resources. |
Emerging Research Questions and Unexplored Areas in Biothis compound Science
Despite its long history of use, several emerging research questions and unexplored areas remain in the scientific understanding of biothis compound. These questions are driven by advancements in analytical techniques, a deeper understanding of toxicology, and a growing awareness of the subtle, long-term effects of pesticides on the environment and non-target organisms.
One of the foremost areas of emerging research is the investigation of sub-lethal effects on non-target species. While acute toxicity is well-documented, the chronic impacts of low-level biothis compound exposure are less understood. Recent studies have begun to explore these effects, revealing that biothis compound can induce oxidative stress, cause DNA damage, and impair mitochondrial function in human lymphocytes in vitro. nih.govresearchgate.net This raises questions about the potential for similar effects in other non-target organisms and the long-term consequences for their health and populations.
The potential for biothis compound to act as an endocrine disruptor is another critical area of research. inchem.org In vitro studies have shown that biothis compound can interact with androgen receptors, suggesting a possible anti-androgenic effect. inchem.org However, more research is needed to understand the in vivo relevance of these findings and the potential for reproductive and developmental effects in wildlife and humans. equiterre.org
The neurotoxic effects of biothis compound, particularly its impact on the developing nervous system, represent a significant data gap. equiterre.org While the primary mode of action in insects is through the disruption of sodium channels, the potential for subtle neurodevelopmental effects in vertebrates, especially during sensitive life stages, requires further investigation. nih.govequiterre.org
Furthermore, the complex interactions of biothis compound with other environmental stressors are largely unexplored. Organisms in natural environments are often exposed to a cocktail of chemicals, and the synergistic or antagonistic effects of biothis compound in combination with other pesticides or pollutants are not well understood.
Key emerging research questions include:
What are the chronic, sub-lethal effects of biothis compound exposure on the behavior, reproduction, and immune function of non-target terrestrial and aquatic organisms?
Does environmental exposure to biothis compound at realistic concentrations lead to endocrine disruption in wildlife populations? inchem.org
What are the potential developmental neurotoxic effects of biothis compound in vertebrates? equiterre.org
How does biothis compound interact with other environmental contaminants, and what are the cumulative ecological risks of these mixtures?
What are the full details of the environmental degradation pathways of biothis compound, and what are the toxicities of its breakdown products? amazonaws.com
Can we develop more sensitive and specific biomarkers to detect and quantify biothis compound exposure and its early biological effects in non-target organisms? rjlbpcs.com
What is the full extent of the role of olfactory systems in the repellent effect of biothis compound on mosquitos, and how can this be leveraged for improved vector control strategies? nih.gov
The following table summarizes key unexplored areas and the rationale for future research:
| Unexplored Area | Rationale for Future Research | Potential Impact of Research |
| Sub-lethal Effects on Non-Target Organisms | To understand the long-term consequences of low-level exposure on organism health and population dynamics. | Improved accuracy of ecological risk assessments and the development of more protective environmental quality standards. |
| Endocrine Disruption Potential | In vitro evidence suggests hormonal activity, but in vivo and population-level effects are unknown. inchem.org | Better characterization of reproductive and developmental risks to wildlife and humans. |
| Developmental Neurotoxicity | Data on the effects of biothis compound on the developing nervous system of vertebrates is lacking. equiterre.org | Identification of potential risks to sensitive life stages and informing regulatory decisions to protect vulnerable populations. |
| Mixture Toxicity | Organisms are exposed to multiple stressors in the environment; the combined effects are poorly understood. | More realistic risk assessments that account for the complex exposure scenarios found in nature. |
| Degradation Product Toxicity | The environmental fate and toxicity of biothis compound's breakdown products are not fully characterized. amazonaws.com | A more complete understanding of the overall environmental risk posed by the use of biothis compound. |
Q & A
Q. What analytical methods are recommended for quantifying Bioallethrin and its metabolites in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting Biothis compound and its metabolites in plasma or urine. Method validation should include calibration curves, recovery rates, and detection limits (e.g., IDLs as low as 2.0 pg for Biothis compound ). For metabolite analysis, enzymatic hydrolysis followed by solid-phase extraction ensures specificity, as demonstrated in human metabolic studies .
Q. What in vitro models are appropriate for assessing Biothis compound’s neurotoxic effects?
Primary human lymphocytes or neuronal cell lines (e.g., SH-SY5Y) are suitable. Measure redox biomarkers like glutathione (GSH) and oxidized glutathione (GSSG) using fluorescence assays, with dose ranges calibrated to observed toxicity thresholds (e.g., 0–200 µM Biothis compound ). Include positive controls (e.g., hydrogen peroxide for oxidative stress) and validate results with mitochondrial membrane potential assays.
Q. How should dose-response studies for Biothis compound be designed to ensure reproducibility?
Use log-scale concentrations spanning sub-toxic to lethal ranges (e.g., 10–200 µM for in vitro studies ). Include vehicle controls (e.g., DMSO) and normalize data to baseline fluorescence or viability metrics. Replicate experiments across multiple cell batches or animal cohorts to account for biological variability.
Q. What are the key mechanisms of Biothis compound’s action in insect vs. mammalian systems?
Focus on voltage-gated sodium channel modulation, the primary target of pyrethroids. Compare binding affinity using radiolabeled assays (e.g., [³H]-batrachotoxin displacement) in insect and mammalian cell membranes. Cross-validate with electrophysiological recordings to assess channel inactivation kinetics .
Advanced Research Questions
Q. How can contradictions between acute toxicity data (low toxicity) and chronic neurobehavioral effects be resolved?
Design longitudinal studies in rodent models with prolonged exposure (e.g., 6–12 months) at environmentally relevant doses. Assess cumulative neurotoxicity using behavioral tests (e.g., open-field or Morris water maze) paired with histopathological analysis of brain regions like the hippocampus. Contrast acute vs. chronic exposure outcomes to identify threshold effects .
Q. What experimental strategies address conflicting findings on Biothis compound’s genotoxicity?
Reconcile discrepancies by comparing assay methodologies. For example, comet assays (detecting DNA strand breaks in lymphocytes ) may show damage absent in Ames tests (bacterial mutagenicity). Use human cell lines with DNA repair deficiencies (e.g., XPA-deficient) to enhance sensitivity and clarify mechanisms .
Q. How can mitochondrial dysfunction caused by Biothis compound be systematically evaluated?
Measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) and mitochondrial membrane potential (ΔΨm) using JC-1 staining. Combine with ATP quantification and Seahorse metabolic flux analysis to map oxidative phosphorylation impairment. Validate findings with transmission electron microscopy to visualize mitochondrial ultrastructural damage .
Q. What factorial designs are optimal for studying synergistic effects of Biothis compound with other pyrethroids?
Employ a 2×2 matrix design to test individual and combined exposures. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Prioritize compounds with shared metabolic pathways (e.g., cytochrome P450-mediated detoxification) and assess hepatic enzyme activity to identify competition or inhibition .
Methodological Notes
- Data Interpretation : When comparing studies, prioritize peer-reviewed research using validated protocols (e.g., OECD guidelines for toxicity testing ).
- Ethical Compliance : For in vivo work, adhere to institutional animal care guidelines and include justification for Biothis compound doses in ethics submissions .
- Statistical Rigor : Apply mixed-effects models for longitudinal data and Benjamini-Hochberg corrections for multiple comparisons in omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
